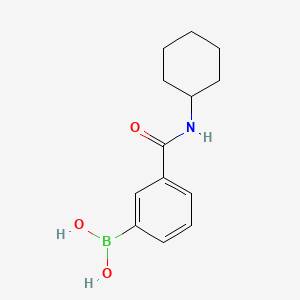

3-(Cyclohexylaminocarbonyl)phenylboronic acid

説明

特性

IUPAC Name |

[3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h4-6,9,12,17-18H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOTXXRWCKDMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396167 | |

| Record name | 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-25-8 | |

| Record name | B-[3-[(Cyclohexylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 3-(Cyclohexylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

科学的研究の応用

Biomedical Applications

1. Drug Delivery Systems

The compound has been explored for its potential in drug delivery systems, particularly due to its ability to form complexes with carbohydrates and other biomolecules. For instance, studies have demonstrated that phenylboronic acid derivatives can enhance the mucoadhesive properties of drug carriers, thereby improving drug retention and release profiles in targeted areas such as the bladder and gastrointestinal tract.

- Case Study: Chitosan Conjugates

Research has shown that chitosan conjugated with phenylboronic acid derivatives can serve as effective drug delivery systems for bladder cancer treatment. These conjugates exhibited enhanced mucoadhesiveness and prolonged drug residence time, significantly improving therapeutic outcomes in animal models .

2. Glucose-Sensitive Drug Delivery

3-(Cyclohexylaminocarbonyl)phenylboronic acid has also been investigated for its glucose-sensing capabilities. The boronic acid moiety allows for the development of polymers that respond to glucose levels, enabling controlled insulin release for diabetes management.

- Case Study: Insulin Delivery Systems

A study focused on the synthesis of glucose-sensitive nanoparticles using this compound demonstrated its efficacy in modulating insulin release based on glucose concentration, showcasing its potential for diabetes therapy .

Material Science Applications

1. Biosensors

The ability of phenylboronic acids to interact selectively with diols makes them suitable for biosensor applications. The incorporation of this compound into polymeric matrices can enhance the sensitivity and specificity of biosensors designed for detecting carbohydrates.

- Case Study: Carbohydrate Sensing

Research has indicated that polymers incorporating this boronic acid derivative can effectively detect glucose levels in biological samples, providing a promising avenue for non-invasive monitoring systems .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of boronic acids, including this compound. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Case Study: Antibacterial Activity

Investigations into the antibacterial properties of this compound revealed significant activity against various bacterial strains, suggesting its potential application in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Drug Delivery Systems | Chitosan conjugates for bladder cancer | Enhanced mucoadhesiveness and drug retention |

| Glucose-Sensitive Delivery | Insulin delivery systems | Controlled release based on glucose levels |

| Biosensors | Carbohydrate detection | Improved sensitivity in biological samples |

| Antibacterial Agents | Targeting bacterial infections | Significant antibacterial activity observed |

作用機序

The mechanism of action of 3-(Cyclohexylaminocarbonyl)phenylboronic acid primarily involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. In the context of protease inhibition, the boronic acid group interacts with the serine residue in the active site of the enzyme, forming a tetrahedral adduct that mimics the transition state of the substrate, thereby blocking the enzyme’s catalytic activity .

類似化合物との比較

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Key Insights from Comparative Analysis

Steric Effects :

- The cyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopropyl () or ethyl groups (). This bulk improves target specificity in enzyme inhibition but may reduce reactivity in sterically constrained reactions .

Electronic Properties: Electron-withdrawing groups (e.g., fluorine in and ) increase boronic acid reactivity in Suzuki-Miyaura couplings. In contrast, the cyclohexylaminocarbonyl group is electron-neutral, prioritizing hydrogen bonding over electronic modulation .

Biological Activity: Compounds with halogen substituents (e.g., chlorine in , fluorine in ) demonstrate enhanced interactions with biomolecules like proteases and chemokine receptors. The cyclohexylaminocarbonyl group, however, excels in targeting lipid-rich environments due to its lipophilicity .

Synthetic Utility: Para-substituted analogs (e.g., 4-(Cyclohexylaminocarbonyl)phenylboronic acid) show lower steric hindrance, favoring cross-coupling reactions. Meta-substituted derivatives like the target compound are preferred in asymmetric synthesis where spatial orientation is critical .

生物活性

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structural features, including the boronic acid functional group, allow it to interact with various biological macromolecules, making it a candidate for therapeutic applications.

The molecular formula of this compound is C13H18BNO3, and it features a boronic acid moiety that is crucial for its biological interactions. The presence of the cyclohexylaminocarbonyl group enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO3 |

| Molecular Weight | 233.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3769667 |

The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent bonds with cis-diol-containing compounds. This interaction can modulate enzyme activity and influence various cellular processes. For instance, boronic acids have been shown to inhibit proteasome activity by binding to the active sites of proteasome components, thus affecting protein degradation pathways .

Anticancer Properties

Research indicates that boronic acids can enhance the efficacy of certain anticancer drugs by improving their delivery and bioavailability. In a study involving phenylboronic acid derivatives, it was found that these compounds could significantly increase the uptake of doxorubicin in cancer cells, leading to enhanced cytotoxic effects . The specific activity of this compound in this context remains an area of ongoing investigation.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property has been exploited in designing inhibitors for therapeutic applications. For example, studies have demonstrated that phenylboronic acids can disrupt cellular structures by binding to specific proteins involved in cytoskeletal organization .

Case Studies

- Cellular Disruption Studies : A comparative study on various boronic acids revealed that this compound exhibits significant cellular disruption effects similar to other more potent boronic acids like 3-nitrophenylboronic acid (3-NBA). The extent of cellular disruption was directly proportional to the binding strength of the boronic acid used .

- Therapeutic Delivery Systems : In drug delivery applications, nanoparticles incorporating phenylboronic acids have shown improved tumor targeting capabilities. For instance, elastin-like polypeptide nanoparticles modified with phenylboronates demonstrated enhanced cellular uptake in tumor cells due to their interaction with overexpressed sialic acids on cancer cell surfaces .

Future Directions

The potential applications of this compound in drug development are promising. Further research is needed to elucidate its specific interactions with various biological targets and to optimize its efficacy as a therapeutic agent. Investigations into its pharmacokinetics and toxicity profiles will also be crucial for advancing its clinical applications.

Q & A

Q. What are the optimal synthetic routes for 3-(cyclohexylaminocarbonyl)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of phenylboronic acid precursors. For example, cyclohexylcarbamate groups can be introduced via coupling reactions using Pd(PPh₃)₄ catalysts in toluene/Na₂CO₃ systems under reflux . Yield optimization requires careful control of anhydrous conditions to prevent boronic acid degradation. A study on analogous compounds (e.g., 3-formylphenylboronic acid) showed that substituent positioning affects reactivity; electron-withdrawing groups like carbamoyl reduce boronic acid stability, necessitating lower temperatures (0–6°C) to suppress side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹¹B NMR is critical for confirming boronic acid identity (δ ~30 ppm for trigonal planar BO₃).

- X-ray Crystallography : Used to resolve ambiguities in substituent positioning, as seen in studies of 3-carboxyphenylboronic acid derivatives .

- HPLC-MS : Detects anhydride impurities, which are common in boronic acids stored under ambient conditions .

Q. What are the key stability considerations for storage and handling?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis to boroxines.

- Light Sensitivity : UV exposure degrades the carbamoyl group; amber vials are recommended .

- WGK Germany 3 Classification : Indicates high aquatic toxicity, requiring sealed containment and disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the cyclohexylcarbamoyl group influence Suzuki coupling efficiency?

Methodological Answer: The electron-withdrawing carbamoyl group reduces electron density at the boronic acid moiety, slowing transmetalation in cross-couplings. DFT studies on 3-formylphenylboronic acid analogs revealed that substituents alter frontier molecular orbitals (HOMO-LUMO gaps), impacting catalytic cycles . To mitigate this, use PdCl₂(dppf) catalysts with electron-rich ligands to enhance oxidative addition rates .

Q. How can researchers resolve contradictory data in catalytic activity across different substrates?

Methodological Answer: Contradictions often arise from competing protodeboronation or steric hindrance. For example:

- Steric Effects : Bulky cyclohexyl groups hinder access to the boron center, as observed in 3-benzyloxyphenylboronic acid studies .

- pH-Dependent Reactivity : Boronic acids form tetrahedral boronate complexes above pH 8.5, altering reactivity. Titration experiments (pH 7–10) are recommended to map optimal conditions .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., saccharides)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of boronic acid-saccharide complexes (e.g., PDB 1L9R).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds with hydroxyl groups) .

- MD Simulations : Assess binding stability in physiological pH environments, as demonstrated for 2-aminomethylphenylboronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。